

An In-Depth Technical Guide to 1-Decylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Decylpiperazine**

Cat. No.: **B1346260**

[Get Quote](#)

CAS Number: 63207-03-4

This technical guide provides a comprehensive overview of **1-Decylpiperazine**, a long-chain N-alkylpiperazine derivative. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical synthesis, physicochemical properties, and potential biological relevance. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Physicochemical and Spectroscopic Data

1-Decylpiperazine is a substituted piperazine with a ten-carbon alkyl chain attached to one of the nitrogen atoms.^[1] This structural feature significantly influences its physical and chemical properties, lending it a more lipophilic character compared to the parent piperazine molecule.

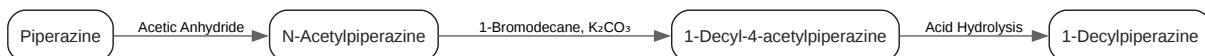
Table 1: Physicochemical Properties of **1-Decylpiperazine**

Property	Value	Source
CAS Number	63207-03-4	[1]
Molecular Formula	C ₁₄ H ₃₀ N ₂	[1]
Molecular Weight	226.4 g/mol	[1]
Boiling Point	96 °C	ChemicalBook
Density (Predicted)	0.860 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	9.26 ± 0.10	ChemicalBook

Table 2: Spectroscopic Data for **1-Decylpiperazine**

Spectroscopic Data	Details
¹ H NMR	Data available in spectral databases.
¹³ C NMR	Data available in spectral databases.

Synthesis of 1-Decylpiperazine


The synthesis of **1-Decylpiperazine** can be achieved through the mono-N-alkylation of piperazine. Several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted analog. Two common and effective methods are detailed below.

Experimental Protocol 1: Alkylation of N-Acetylpirperazine Followed by Hydrolysis

This two-step method involves the protection of one of the piperazine nitrogens as an acetyl group, followed by alkylation of the remaining secondary amine and subsequent deprotection.

[\[2\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

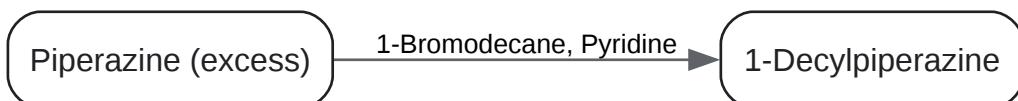
Caption: Synthesis of **1-Decylpiperazine** via N-acetylation.

Step 1: Synthesis of N-Acetylpirperazine A detailed procedure for the synthesis of N-acetylpirperazine can be adapted from the literature. Typically, it involves the reaction of piperazine with acetic anhydride.

Step 2: Alkylation of N-Acetylpirperazine

- Materials: N-Acetylpirperazine, 1-Bromodecane, Potassium Carbonate (K_2CO_3), Acetone.
- Procedure:
 - To a stirred suspension of potassium carbonate in acetone, add N-acetylpirperazine.
 - Add 1-bromodecane to the mixture.
 - Reflux the reaction mixture overnight.
 - After cooling to room temperature, the inorganic salts are removed by filtration.
 - The solvent is evaporated under reduced pressure to yield crude 1-decyl-4-acetylpirperazine.

Step 3: Hydrolysis of 1-Decyl-4-acetylpirperazine


- Materials: Crude 1-decyl-4-acetylpirperazine, Hydrochloric Acid (HCl).
- Procedure:
 - The crude 1-decyl-4-acetylpirperazine is subjected to acid hydrolysis by heating with a solution of hydrochloric acid.
 - After the reaction is complete, the mixture is cooled and made basic with a suitable base (e.g., NaOH).
 - The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

- The combined organic layers are dried over a drying agent (e.g., MgSO₄) and the solvent is evaporated to yield **1-Decylpiperazine**.
- Purification can be achieved by distillation or column chromatography.

Experimental Protocol 2: Direct Mono-Alkylation of Piperazine

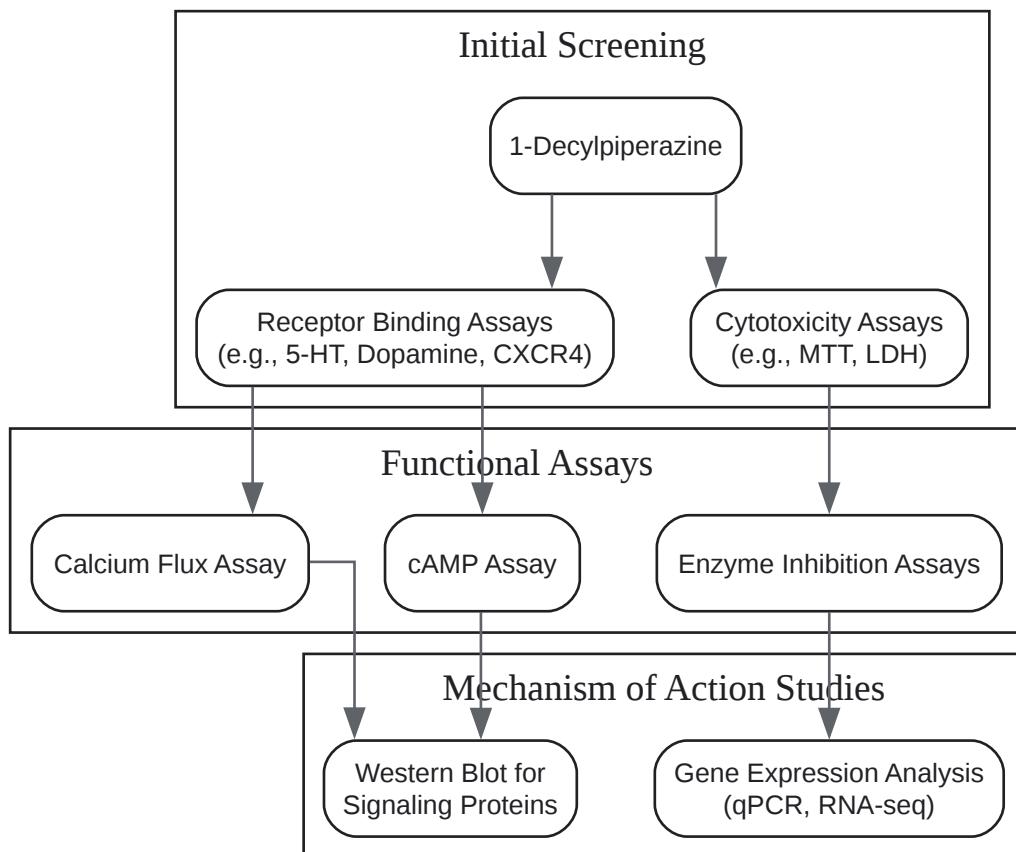
Direct alkylation of piperazine can be achieved with a high yield of the mono-substituted product by using a large excess of piperazine.[3]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Direct mono-alkylation of piperazine.

- Materials: Piperazine, 1-Bromodecane, Pyridine, Acetone.
- Procedure:
 - A mixture of a large excess of piperazine (e.g., 4 equivalents) and 1-bromodecane (1 equivalent) in pyridine is refluxed for several hours (e.g., 12 hours).[3]
 - After cooling to room temperature, the reaction mixture is placed in a freezer overnight to precipitate excess piperazine and pyridinium salts.[3]
 - The precipitate is filtered off and washed with cold acetone.[3]
 - The filtrate is concentrated on a rotary evaporator to remove the solvents.[3]
 - The residue is purified by vacuum distillation to isolate **1-Decylpiperazine**.


Biological Activity and Potential Applications

While specific biological data for **1-Decylpiperazine** is limited in publicly available literature, the broader class of N-alkylpiperazine derivatives has been investigated for various pharmacological activities. The long alkyl chain in **1-Decylpiperazine** suggests a potential for interaction with biological membranes and lipophilic binding pockets of protein targets.

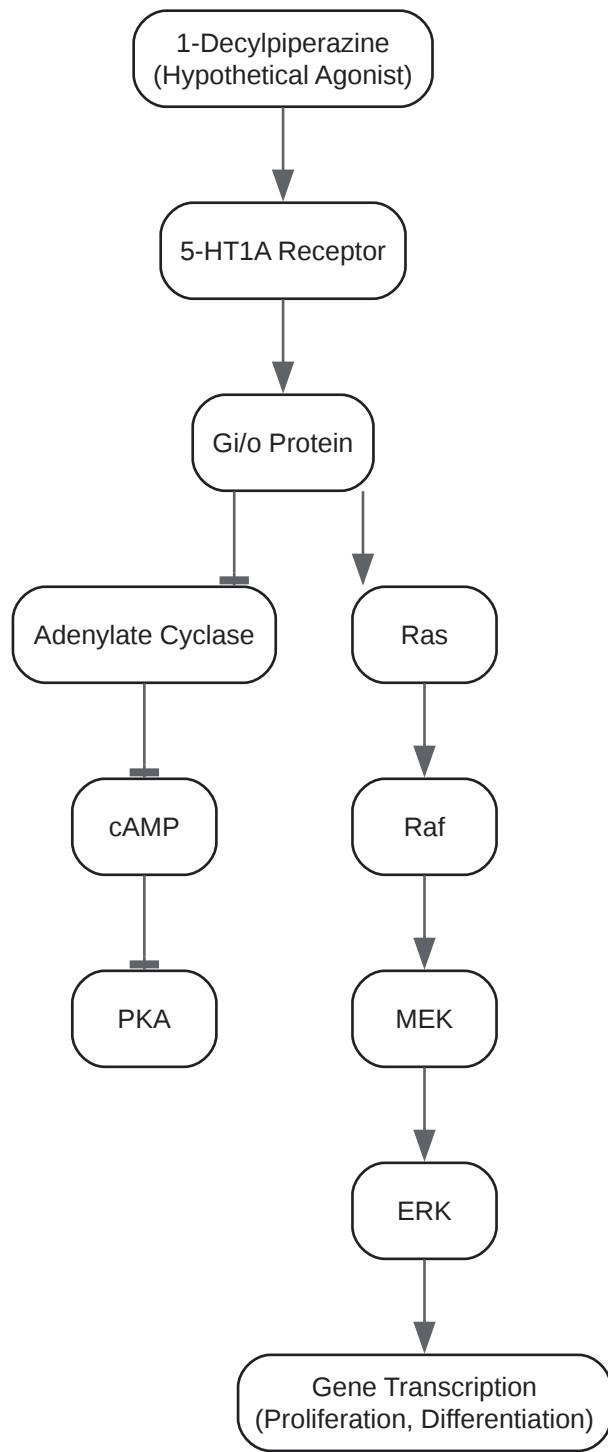
Piperazine derivatives are known to interact with a variety of receptors in the central nervous system, including serotonergic and dopaminergic receptors.^[4] The introduction of a long alkyl chain can modulate the affinity and selectivity for these targets. For instance, N-alkyl piperazine side chains have been explored in the development of CXCR4 antagonists, which have potential applications in cancer and HIV treatment.^{[5][6]}

The potential biological activities of long-chain N-alkylpiperazines could be explored through a series of in vitro assays. A general workflow for such an investigation is outlined below.

Experimental Workflow for Biological Screening:

[Click to download full resolution via product page](#)

Caption: A general workflow for the biological evaluation of **1-Decylpiperazine**.


This workflow would begin with initial screening in receptor binding and cytotoxicity assays to identify potential targets and assess general toxicity. Positive hits would then be followed up with functional assays to determine the nature of the interaction (agonist, antagonist, etc.). Finally, more in-depth mechanism of action studies would be conducted to elucidate the specific signaling pathways involved.

Signaling Pathways of Interest for Piperazine Derivatives

While no specific signaling pathways have been definitively linked to **1-Decylpiperazine**, the known pharmacology of related piperazine compounds suggests several pathways that could be modulated. For example, many arylpiperazines are known to interact with G-protein coupled receptors (GPCRs) such as serotonin receptors.[4] Activation or inhibition of these receptors can trigger a cascade of intracellular signaling events.

A hypothetical signaling pathway that could be investigated for **1-Decylpiperazine**, based on the known pharmacology of other piperazine derivatives that act on 5-HT_{1a} receptors, is the MAPK/ERK pathway.[4]

Hypothetical Signaling Pathway Modulation:

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of the MAPK/ERK pathway by **1-Decylpiperazine**.

In this hypothetical scenario, **1-Decylpiperazine** acts as an agonist at the 5-HT_{1a} receptor, leading to the activation of the Gi/o protein. This can lead to the inhibition of adenylate cyclase

and a decrease in cAMP levels, as well as the activation of the Ras-Raf-MEK-ERK signaling cascade, ultimately influencing gene transcription related to cellular processes like proliferation and differentiation.^[4] Experimental validation through techniques like Western blotting for phosphorylated ERK would be necessary to confirm such a mechanism.

Conclusion

1-Decylpiperazine is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for investigation in drug discovery and other areas of chemical research. While specific biological data is currently scarce, the known pharmacology of the broader piperazine class provides a strong rationale for its further study. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers interested in exploring the synthesis and potential biological activities of this and related long-chain N-alkylpiperazines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Decylpiperazine | C14H30N2 | CID 230544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Decylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346260#what-is-the-cas-number-for-1-decylpiperazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com